N-Methylfulleropyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

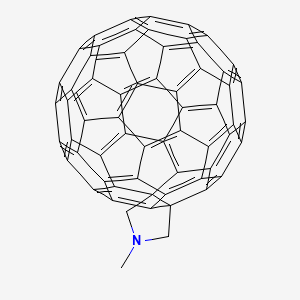

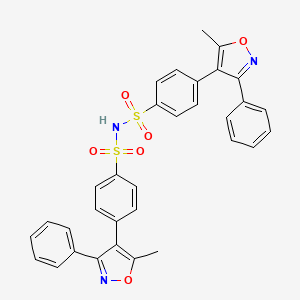

N-Methylfulleropyrrolidine is a functionalized fullerene derivative characterized by a fullerene core and a pyrrolidine ring with a nitrogen free lone pair. This compound is known for its electron-accepting properties and is widely used in various scientific and industrial applications.

Mechanism of Action

Target of Action

N-Methylfulleropyrrolidine is a functionalized fullerene . It acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . The primary target of this compound is the electron-rich entities in these systems .

Mode of Action

The compound interacts with its targets through electron transfer . It has a fullerene core and a nitrogen-free lone pair located at the pyrrolidine ring . This structure allows it to accept electrons from other molecules . The electron transfer results in changes in the electronic states of the involved molecules .

Biochemical Pathways

It’s known that the compound’s electron-accepting property can influence various biochemical reactions that involve electron transfer .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

The electron acceptance by this compound can lead to changes in the electronic states of the involved molecules . This can affect the properties and behaviors of these molecules, potentially leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other electron-donating entities can affect its electron-accepting capacity . .

Biochemical Analysis

Biochemical Properties

N-Methylfulleropyrrolidine acts as an electron acceptor in mixtures or when linked to π-conjugated molecules and polymers . It can be used as a spectroscopic and redox reference for C60-based molecular heterojunctions . The nature of these interactions is primarily electrostatic, with the this compound molecule accepting electrons from other molecules in the system .

Cellular Effects

. For instance, nanofullerene, a type of fullerene, has been shown to influence the conjugation of antibiotic resistance genes between E. coli strains .

Molecular Mechanism

This compound, as an electron acceptor, plays a role in photoinduced energy and electron transfer between oligothienylenevinylenes and this compound . This suggests that this compound could influence the electron transport chain, a crucial process in cellular respiration .

Temporal Effects in Laboratory Settings

Studies on fullerenes suggest that they can have long-term effects on cellular function .

Transport and Distribution

Fullerenes are known to interact with various transporters and binding proteins .

Subcellular Localization

Fullerenes and their derivatives are known to interact with various compartments and organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylfulleropyrrolidine can be synthesized through two primary methods:

Reaction of Fullerene with Methylating Agents: This method involves the reaction of fullerene with methylating agents such as iodomethane to form this compound.

Reaction of N-Alkylpyrrolidine with Fullerene: In this method, N-alkylpyrrolidine reacts with fullerene to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Methylfulleropyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the fullerene core.

Substitution: Substitution reactions can occur at the pyrrolidine ring or the fullerene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized fullerenes and pyrrolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-Methylfulleropyrrolidine has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Fulleropyrrolidines: These compounds have a pyrrolidine ring fused to the fullerene core and exhibit similar electron-accepting properties.

Methanofullerenes: These derivatives have a methano group attached to the fullerene core and are used in similar applications.

Uniqueness

N-Methylfulleropyrrolidine is unique due to its specific structure, which provides distinct electron-accepting properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

InChI |

InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDVSOOZTZTQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C9C6=C6C%14=C9C9=C%15C(=C%13C9=C%107)C7=C%12C9=C%10C7=C7C%15=C%14C%12=C7C7=C%10C%10=C%13C9=C%11C9=C4C8=C2C(=C%139)C2=C%10C7=C4C%12=C6C5=C4C32C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of N-Methylfulleropyrrolidine?

A1: this compound has a molecular formula of C63H11N and a molecular weight of 797.85 g/mol.

Q2: How does the introduction of ionicity affect the self-assembly and properties of fullerene derivatives, using N,N-dimethylfulleropyrrolidinium iodide as an example?

A2: Research shows that adding ionicity to alkylated fullerene derivatives, as seen in N,N-dimethylfulleropyrrolidinium iodide, significantly impacts their self-assembly and functionality. [] While the neutral precursor, bearing three eicosyloxy chains, displays limited self-assembly, the ionic derivative forms diverse structures, including water-repellent microparticles, doughnut-shaped objects, and nanowires. This difference highlights the role of electrostatic interactions in driving self-assembly for ionic fullerene derivatives. [] Furthermore, ionization leads to observable changes in electronic structure, evident in the UV spectra, and a positive shift in electrochemical reduction potentials, impacting its electronic properties. []

Q3: What are the key photophysical properties of this compound and its derivatives?

A3: NMFP is a strong electron acceptor due to the fullerene cage's ability to stabilize an extra electron. [, ] Upon photoexcitation, NMFP exhibits efficient intersystem crossing to a long-lived triplet state, which plays a crucial role in energy and electron transfer processes. [, , , ] This property makes NMFP and its derivatives attractive materials for applications in organic photovoltaics and artificial photosynthesis.

Q4: How does this compound behave as an electron acceptor in donor-acceptor systems?

A4: NMFP acts as a potent electron acceptor in donor-acceptor systems, evidenced by studies on dyads and triads incorporating oligothiophenes, ferrocene, and tetrathiafulvalene (TTF) as electron donors. [, , ] Upon photoexcitation of the donor moiety, efficient electron transfer occurs to the NMFP unit, generating a charge-separated state. [, , ] The lifetime of this charge-separated state can vary depending on the solvent polarity, donor-acceptor distance, and bridging unit. [, , ]

Q5: Can you elaborate on the energy transfer processes observed in oligofluorene-C60 and C60-oligofluorene-C60 conjugates incorporating this compound?

A5: In these conjugates, the oligofluorene segment acts as the donor, and the this compound-functionalized C60 unit serves as the acceptor. [] Upon photoexcitation of the oligofluorene, efficient singlet excited-state energy transfer occurs to the fullerene, effectively quenching the oligofluorene's fluorescence. [] This energy transfer is attributed to the favorable spectral overlap between the oligofluorene emission and fullerene absorption. []

Q6: What are the potential applications of this compound in material science?

A6: NMFP's unique properties make it promising for applications in organic photovoltaics, [, ] where it can act as an electron acceptor in bulk heterojunction solar cells. Its self-assembly properties, particularly when functionalized with amphiphilic groups, [] open possibilities for creating ordered nanostructures with potential applications in sensing, catalysis, and drug delivery.

Q7: What are the future research directions for this compound?

A7: Future research on NMFP could focus on:

- Understanding the environmental fate and impact of NMFP and its derivatives to ensure their safe and sustainable use. []

Q8: What analytical techniques are commonly employed to study this compound and its derivatives?

A8: Several analytical techniques are crucial for characterizing and studying NMFP and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into molecular interactions. [, ]

- UV-Vis Spectroscopy: Helps analyze electronic transitions and characterize charge transfer processes. [, , , , ]

- Fluorescence Spectroscopy: Used to study excited state dynamics and energy transfer processes. [, , , ]

- Cyclic Voltammetry: Provides information about redox potentials and electron transfer capabilities. [, , , ]

- Mass Spectrometry (MS): Used for molecular weight determination and structural characterization. [, ]

- Transmission Electron Microscopy (TEM): Enables visualization of self-assembled nanostructures. []

Q9: How is computational chemistry used in the study of this compound?

A9: Computational chemistry plays a significant role in understanding the properties and behavior of NMFP. [, ] Density Functional Theory (DFT) calculations are used to:

- Predict molecular geometries and electronic structures. [, ]

- Estimate energy levels and redox potentials. []

- Simulate UV-Vis absorption and emission spectra. [, ]

- Study the nature of excited states and charge transfer processes. [, ]

Q10: What is known about the environmental impact and degradation of this compound?

A10: Research on the environmental fate and potential toxicity of NMFP is ongoing. [, ] Studies have detected the presence of fullerenes, including NMFP, in environmental samples like wastewater effluents and river sediments. [, ] These findings emphasize the need for further investigations to assess the long-term ecological impact of these compounds and develop strategies for their effective removal or degradation in the environment. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)

![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)